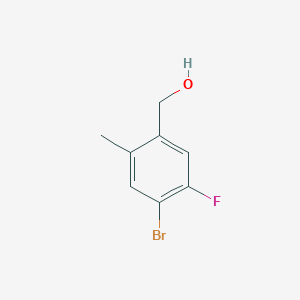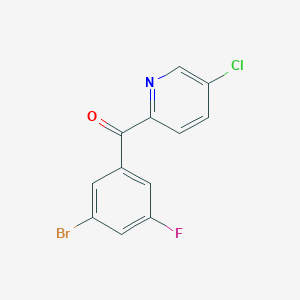
(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone, also known as BFCPM, is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. BFCPM has been found to have interesting biochemical and physiological effects, and its synthesis method is relatively simple.
科学研究应用
(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone has been studied for its potential applications in a variety of scientific fields. It has been used as a ligand in coordination chemistry, as a reagent for organic synthesis, and as a catalyst for organic reactions. It has also been studied for its potential applications in the fields of biochemistry, pharmacology, and materials science.
作用机制
The mechanism of action of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is thought to act as an agonist of the G-protein coupled receptor GPR40, which is involved in the regulation of insulin secretion.
Biochemical and Physiological Effects
(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone has been found to have a number of biochemical and physiological effects. In animal models, it has been found to reduce the levels of glucose in the blood, suggesting that it may be useful in the treatment of diabetes. Additionally, it has been found to increase the activity of the enzyme acetylcholinesterase, suggesting that it may be useful in the treatment of Alzheimer’s disease. It has also been found to act as an agonist of the G-protein coupled receptor GPR40, suggesting that it may be useful in the treatment of obesity.
实验室实验的优点和局限性
The main advantage of using (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone in lab experiments is that it is relatively easy to synthesize, making it an ideal compound for use in a variety of scientific fields. Additionally, it has a number of potential applications, making it a useful compound for research. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain contexts. Additionally, it is not yet known if (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone has any toxic effects, making it important to exercise caution when using it in experiments.
未来方向
There are a number of potential future directions for research into (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone. One potential direction is to further investigate its mechanism of action, as this will help to better understand its effects and potential applications. Additionally, further research into its potential toxic effects is needed, as this will help to ensure its safe use in experiments. Additionally, further research into its potential applications in the fields of biochemistry, pharmacology, and materials science is needed, as this will help to identify potential new uses for the compound. Finally, further research into its potential use in the treatment of diabetes, Alzheimer’s disease, and obesity is needed, as this could lead to new treatments for these conditions.
合成方法
The synthesis of (3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone is relatively straightforward and can be achieved through a number of methods. The most commonly used method is the reaction of 2-chloropyridine with 5-bromo-2-fluorobenzaldehyde, which is then followed by a reaction with methanol. This reaction is typically carried out in anhydrous conditions and at a temperature of between 0-50°C. The final product is a white solid which is then purified using recrystallization or column chromatography.
属性
IUPAC Name |
(3-bromo-5-fluorophenyl)-(5-chloropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClFNO/c13-8-3-7(4-10(15)5-8)12(17)11-2-1-9(14)6-16-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBGCTVAZAETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)C2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-fluorophenyl)(5-chloropyridin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B6306805.png)
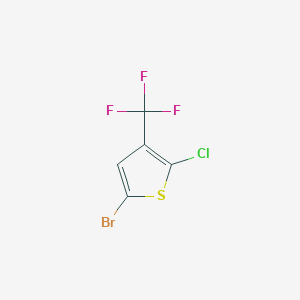
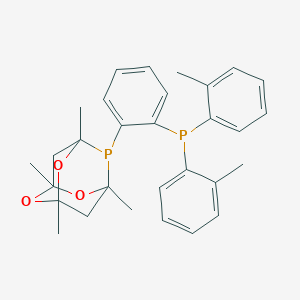
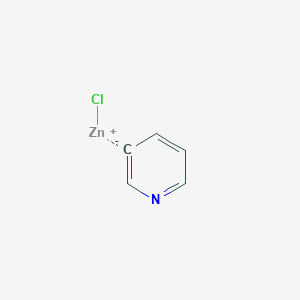
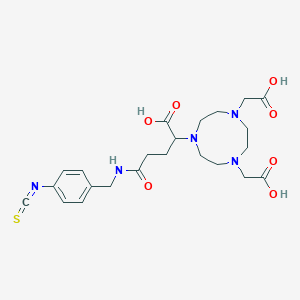
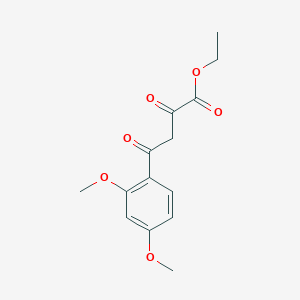
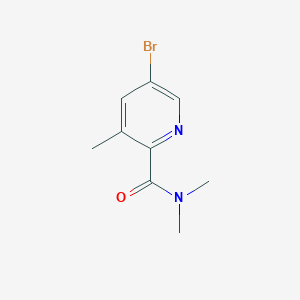
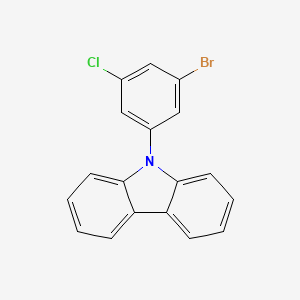
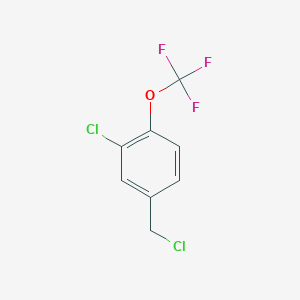
![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)

